(4-Hydroxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-8-yl) 3-methylbutanoate
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Overview
Description
(4-Hydroxy-3-methyl-10-methylidene-2,9-dioxatricyclo[43103,7]decan-8-yl) 3-methylbutanoate is a complex organic compound with a unique tricyclic structure This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-8-yl) 3-methylbutanoate typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the tricyclic core: This step involves cyclization reactions to form the tricyclic structure.
Functional group modifications: Introduction of hydroxyl, methyl, and methylidene groups through various organic reactions.
Esterification: The final step involves the esterification of the tricyclic alcohol with 3-methylbutanoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-8-yl) 3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted tricyclic compounds.
Scientific Research Applications
(4-Hydroxy-3-methyl-10-methylidene-2,9-dioxatricyclo[431
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Potential use in the synthesis of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (4-Hydroxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-8-yl) 3-methylbutanoate involves its interaction with specific molecular targets. The hydroxyl and ester groups may participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The tricyclic structure may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(4-Hydroxy-3-methyl-10-methylidene-2,9-dioxatricyclo[43103,7]decan-8-yl) 3-methylbutanoate is unique due to its tricyclic structure and the presence of multiple functional groups
Properties
Molecular Formula |
C15H22O5 |
---|---|
Molecular Weight |
282.33 g/mol |
IUPAC Name |
(4-hydroxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-8-yl) 3-methylbutanoate |
InChI |
InChI=1S/C15H22O5/c1-7(2)5-11(17)18-14-12-9-6-10(16)15(12,4)20-13(19-14)8(9)3/h7,9-10,12-14,16H,3,5-6H2,1-2,4H3 |
InChI Key |
OUZYCPHXWZYMRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)OC1C2C3CC(C2(OC(C3=C)O1)C)O |
Origin of Product |
United States |
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